3-iodo-N-(quinolin-8-yl)benzamide
Description
Properties
Molecular Formula |
C16H11IN2O |
|---|---|
Molecular Weight |
374.17 g/mol |
IUPAC Name |
3-iodo-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11IN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20) |
InChI Key |
IIWHKCFQJFNFHC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)I)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)I)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation Using Pre-Formed 3-Iodobenzoyl Chloride
Reagents :
-
3-Iodobenzoyl chloride (1.2 equiv)
-
8-Aminoquinoline (1.0 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure :
-
Dissolve 8-aminoquinoline (5.0 mmol, 0.72 g) and triethylamine (10.0 mmol, 1.4 mL) in DCM (20 mL) at 0°C.
-
Add 3-iodobenzoyl chloride (6.0 mmol, 1.56 g) dropwise via syringe pump, maintaining the temperature at 0°C.
-
Warm the reaction to room temperature and stir for 12–16 hours.
-
Quench with 1 N HCl (20 mL), extract with DCM (3 × 30 mL), and wash with saturated NaHCO₃ and brine.
-
Dry over MgSO₄, concentrate, and purify via flash chromatography (EtOAc/hexanes, 1:4).
Yield : 65–78% (estimated from analogous 2-iodo derivatives).
In Situ Generation of 3-Iodobenzoyl Chloride
For substrates where the acid chloride is unstable, in situ generation is preferred:
Reagents :
-
3-Iodobenzoic acid (1.0 equiv)
-
Oxalyl chloride (1.5 equiv)
-
Catalytic DMF
Procedure :
-
Suspend 3-iodobenzoic acid (10 mmol, 2.48 g) in DCM (30 mL) under N₂.
-
Add oxalyl chloride (15 mmol, 1.3 mL) and DMF (5 drops) at 0°C, stirring for 5 hours at room temperature.
-
Remove solvent under vacuum and immediately use the crude acid chloride in the amidation step.
Reaction Optimization and Critical Parameters
Stoichiometric Considerations
Temperature and Solvent Effects
Purification Challenges
-
Silica gel compatibility : The product’s polarity necessitates gradient elution (1:20 to 1:4 EtOAc/hexanes).
-
Byproduct removal : Unreacted 8-aminoquinoline is removed via acidic washes (1 N HCl).
Characterization and Analytical Data
Spectral Properties
Crystallographic Insights
While no crystal structure of this compound is reported, analogous 2-iodo derivatives show planar amide linkages and halogen-π interactions.
Comparative Analysis of Halo-Benzamide Syntheses
| Parameter | 3-Iodo Derivative | 2-Iodo Derivative | 4-Methyl Derivative |
|---|---|---|---|
| Yield | 65–78% | 70% | 85% |
| Reaction Time | 16 h | 12 h | 10 h |
| Purification Solvent | EtOAc/Hexanes | EtOAc/Hexanes | CH₂Cl₂/MeOH |
Mechanistic Considerations
The amidation proceeds via a two-step mechanism:
-
Nucleophilic attack : 8-Aminoquinoline’s amine attacks the electrophilic carbonyl of 3-iodobenzoyl chloride.
-
HCl elimination : Triethylamine deprotonates the intermediate, forming the amide bond.
Side reactions include:
-
Quinoline ring halogenation : Mitigated by low-temperature conditions.
-
Acid chloride hydrolysis : Minimized using anhydrous solvents.
Scale-Up and Industrial Applicability
Gram-scale syntheses (e.g., 10 mmol) show no yield reduction, confirming scalability. Industrial adaptations might employ continuous flow systems to enhance acid chloride stability .
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in coupling reactions, with bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
3-iodo-N-(quinolin-8-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antibacterial, and antiviral drugs.
Organic Synthesis: The compound is used in the synthesis of more complex organic molecules, including heterocycles and polycyclic compounds, through various coupling and substitution reactions.
Biological Studies: It is employed in biological studies to investigate the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-iodo-N-(quinolin-8-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or DNA. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication and repair . The iodine atom can also enhance the compound’s binding affinity to certain targets through halogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
3-Bromo-4-methyl-N-(8-quinolinyl)benzamide (CAS 524041-99-4)
- Structure : Bromine at C3 and methyl at C4 positions.
- Molecular Formula : C₁₇H₁₃BrN₂O; Molecular Weight : 341.2 .
- Reactivity : Bromine’s lower leaving-group ability compared to iodine may limit efficacy in oxidative addition steps. However, steric effects from the methyl group could further modulate reactivity in C–H activation.
- Applications: Not explicitly reported in the evidence, but bromine’s electronegativity may favor electrophilic substitution over coupling reactions.
3-Iodo-N-(1-phenylethyl)benzamide (CAS 300727-68-8)
- Structure : Iodine at C3 with a phenylethylamide group.
- Molecular Formula: C₁₅H₁₄INO; Molecular Weight: 351.18 .
Key Differences
Methyl-Substituted Derivatives
3-Methyl-N-(8-quinolinyl)benzamide (CAS 443638-87-7)
- Structure : Methyl at C3 position.
- Molecular Formula : C₁₇H₁₄N₂O; Molecular Weight : 262.31; mp : 49–50°C .
- Reactivity : The electron-donating methyl group reduces electrophilicity at the benzamide ring, making it less reactive in metal-catalyzed cross-coupling. However, it may enhance stability in acidic conditions.
- Applications: Limited to non-catalytic applications due to poor directing-group efficiency .
Fluorinated and Complex Derivatives
2-Fluoro-N-(3-fluoro-2-(quinolin-8-ylcarbamoyl)phenyl)-N-(quinolin-8-yl)benzamide (8d)
- Structure: Dual fluorine substituents and dual quinolin-8-yl groups.
- Synthesis : 65% yield via cobalt-catalyzed annulation .
- Reactivity: Fluorine’s electronegativity enhances stability and may direct C–H activation to specific positions. The dual quinoline groups improve metal coordination, enabling spirocyclopropane synthesis .
4-Methyl-2-(4-methyl-N-(quinolin-8-yl)benzamido)-N-(quinolin-8-yl)benzamide (8c)
Sulfonylated and Hybrid Derivatives
N-(5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)quinolin-8-yl)benzamide
- Structure : Sulfonyl and isoxazole moieties.
- Synthesis: Copper-catalyzed sulfonylation at the C5 position of 8-aminoquinoline .
Key Research Findings
Reactivity in Metal-Catalyzed Reactions
- Iodo vs. Bromo Substituents : Iodine’s larger atomic radius and weaker C–I bond facilitate oxidative addition in cobalt- and nickel-catalyzed reactions, yielding dimeric products (60–71% for iodine vs. trace yields for bromine ).
- Methyl Substituents: Reduce reactivity due to steric hindrance and electron-donating effects. For example, N-methyl-N-(quinolin-8-yl)benzamide failed in copper-catalyzed bromination .
Chelation and Directing-Group Efficiency
- The quinolin-8-yl group’s N,N-bidentate coordination is critical for directing C–H activation. Modifications like esterification (quinolin-8-yl benzoate) or alkylation (N-methyl derivatives) disrupt chelation, rendering the compounds inert in reactions .
Physical Properties
- Melting Points : Iodo derivatives (e.g., dimeric 4,4'-diiodo compound: mp 281–283°C ) exhibit higher melting points than methyl analogs (mp 49–50°C ), attributed to halogen bonding and molecular symmetry.
- Solubility : Fluorinated derivatives (e.g., 8d) show improved solubility in polar solvents due to fluorine’s electronegativity .
Q & A
Q. What are the recommended synthetic routes for 3-iodo-N-(quinolin-8-yl)benzamide, and how can intermediates be characterized?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the quinolin-8-amine scaffold followed by iodination and benzamide coupling. A common approach includes:
- Step 1 : Synthesis of N-(quinolin-8-yl)benzamide via amide coupling between quinolin-8-amine and iodobenzoyl chloride under Schotten-Baumann conditions.
- Step 2 : Directed C–H iodination using iodine sources (e.g., NIS) in the presence of a transition-metal catalyst (e.g., Pd or Cu) to introduce the iodine substituent at the C3 position of the benzamide moiety. Intermediates should be characterized using 1H/13C NMR to confirm regioselectivity and LCMS to verify molecular weight .
Q. How can researchers validate the purity and structural integrity of this compound?
- Chromatographic purification (e.g., silica gel chromatography with CH2Cl2/MeOH gradients) is critical to isolate the compound from byproducts.
- Spectroscopic validation :
- 1H NMR : Look for diagnostic signals, such as the quinoline aromatic protons (δ 8.5–9.0 ppm) and the benzamide NH (δ ~10.8 ppm).
- LCMS : Confirm the molecular ion peak ([M+H]+) and purity (>95%) .
Advanced Research Questions
Q. What experimental strategies can address contradictions in reaction yields during C–H iodination of N-(quinolin-8-yl)benzamide derivatives?
Discrepancies in yields may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., halogens) on the benzamide can hinder iodination. Use DFT calculations to predict electronic effects on C–H activation.
- Catalyst selection : Compare Pd(OAc)2 vs. Cu(OAc)2 systems. Pd often provides higher regioselectivity but requires rigorous oxygen-free conditions, while Cu is cost-effective but may require acidic additives .
- Reaction monitoring : Employ in-situ IR spectroscopy to track iodine incorporation and optimize reaction time .
Q. How does the N,N-bidentate directing group in this compound influence its reactivity in transition-metal-catalyzed C–H functionalization?
The quinoline nitrogen and amide oxygen act as a chelating ligand , facilitating:
- Metal coordination : Forms a 5-membered metallacycle during C–H activation, enabling regioselective functionalization at the C5 position of the quinoline or the C3 position of the benzamide.
- Mechanistic divergence : Under basic conditions, iodination proceeds via organometallic C–H activation , while acidic conditions may favor single-electron-transfer (SET) pathways , leading to alternative products .
Q. What methodologies enable the use of this compound as a precursor for synthesizing complex heterocycles?
- Cross-coupling reactions : The iodine substituent allows Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups.
- Tandem C–H activation : Combine with microwave-accelerated CDC reactions (e.g., acetonation at the C5 position using acetone and BPO under metal-free conditions) to generate polyfunctionalized derivatives .
- Radical coupling : Utilize Cu(II)-catalyzed sulfonylation with sodium sulfinates for C5-sulfonylquinoline hybrids .
Methodological Considerations
Q. How can researchers optimize reaction conditions for gram-scale synthesis of this compound?
- Solvent selection : Use t-amyl alcohol or DMF for improved solubility of intermediates.
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 100°C, 150 W, 20 min) while maintaining yields >70% .
- Workflow : Scale-up requires sequential purification steps (e.g., precipitation followed by chromatography) to avoid yield loss .
Q. What analytical techniques are essential for resolving structural ambiguities in iodinated benzamide derivatives?
- X-ray crystallography : Resolve regiochemical uncertainties (e.g., iodine position on the benzamide vs. quinoline).
- 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity in complex mixtures .
- HPLC-MS/MS : Detect trace byproducts and quantify isomeric impurities .
Data Contradiction Analysis
Q. Why do some studies report divergent products from Cu-mediated reactions of N-(quinolin-8-yl)benzamide derivatives?
Divergence arises from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
